molecular formula C11H15N3O2 B13306048 N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide

Katalognummer: B13306048
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: MMDINOXGINJQOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group and a carboxamide group, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide typically involves the reaction of N-methylpyridine-2-carboxamide with pyrrolidine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxylic acid, while reduction may produce N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-methanol .

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide
  • N-Methyl-4-(pyrrolidin-3-yloxy)picolinamide

Uniqueness

N-Methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

N-methyl-4-pyrrolidin-3-yloxypyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-12-11(15)10-6-8(3-5-14-10)16-9-2-4-13-7-9/h3,5-6,9,13H,2,4,7H2,1H3,(H,12,15)

InChI-Schlüssel

MMDINOXGINJQOX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.